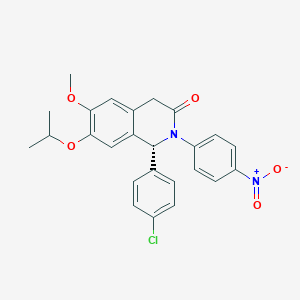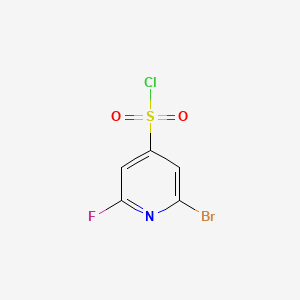
(R)-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one is a complex organic compound that belongs to the isoquinolinone family This compound is characterized by its unique structural features, including a chlorophenyl group, an isopropoxy group, a methoxy group, and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of Functional Groups: The chlorophenyl, isopropoxy, methoxy, and nitrophenyl groups are introduced through various substitution reactions. These steps often require specific reagents and conditions, such as halogenation, alkylation, and nitration reactions.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of ®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
®-1-(4-chlorophenyl)-7-methoxy-6-isopropoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one: Similar structure but with different positioning of functional groups.
®-1-(4-bromophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one: Bromine instead of chlorine.
®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-aminophenyl)-1,2-dihydroisoquinolin-3(4H)-one: Amino group instead of nitro group.
Uniqueness
The uniqueness of ®-1-(4-chlorophenyl)-7-isopropoxy-6-methoxy-2-(4-nitrophenyl)-1,2-dihydroisoquinolin-3(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for versatile chemical transformations and interactions with biological targets.
属性
分子式 |
C25H23ClN2O5 |
|---|---|
分子量 |
466.9 g/mol |
IUPAC 名称 |
(1R)-1-(4-chlorophenyl)-6-methoxy-2-(4-nitrophenyl)-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C25H23ClN2O5/c1-15(2)33-23-14-21-17(12-22(23)32-3)13-24(29)27(19-8-10-20(11-9-19)28(30)31)25(21)16-4-6-18(26)7-5-16/h4-12,14-15,25H,13H2,1-3H3/t25-/m1/s1 |
InChI 键 |
QICGSIQQNLMAOI-RUZDIDTESA-N |
手性 SMILES |
CC(C)OC1=C(C=C2CC(=O)N([C@@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC |
规范 SMILES |
CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)







![1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide](/img/structure/B14866922.png)





